molecular formula C22H20FN3S B14999034 4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14999034
M. Wt: 377.5 g/mol
InChI Key: BRQZHFACTLEVTB-UHFFFAOYSA-N
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Description

4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the butylsulfanyl, fluorophenyl, and phenyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactionsFor instance, the preparation of the pyrrolo[2,3-d]pyrimidine core can be achieved through the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce by-products. This can include the use of catalysts, such as transition metal catalysts, to facilitate specific reactions and improve overall efficiency. Additionally, industrial methods may incorporate continuous flow reactors to enhance reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The butylsulfanyl group can interact with thiol-containing proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the butylsulfanyl group provides sulfur-based reactivity, while the fluorophenyl group enhances its potential for medicinal applications through improved binding interactions .

Properties

Molecular Formula

C22H20FN3S

Molecular Weight

377.5 g/mol

IUPAC Name

4-butylsulfanyl-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C22H20FN3S/c1-2-3-13-27-22-20-19(16-7-5-4-6-8-16)14-26(21(20)24-15-25-22)18-11-9-17(23)10-12-18/h4-12,14-15H,2-3,13H2,1H3

InChI Key

BRQZHFACTLEVTB-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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